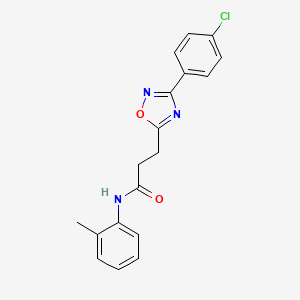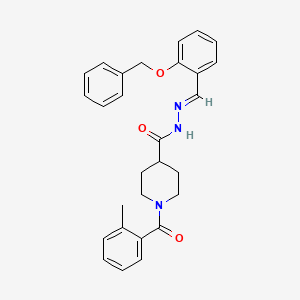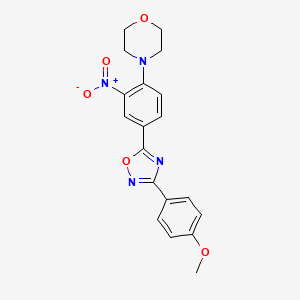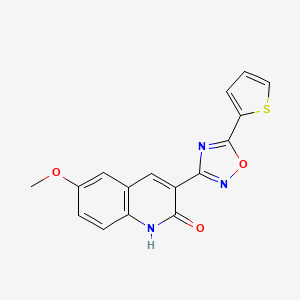
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, also known as MTOQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTOQ is a quinoline derivative that contains an oxadiazole and a thiophene moiety, making it a unique and promising compound for various research applications.
作用机制
The mechanism of action of 6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but several studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which could improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and contribute to the development of various diseases. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages for use in laboratory experiments, including its high purity and stability, as well as its unique chemical structure and potential therapeutic properties. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety precautions should be taken when using this compound in laboratory experiments.
未来方向
There are several future directions for research on 6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its optimization for use in laboratory experiments. Some potential areas of research include:
- Investigating the effects of this compound on other enzymes and signaling pathways involved in disease progression
- Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans
- Developing new formulations of this compound that improve its solubility and bioavailability
- Testing the efficacy of this compound in preclinical and clinical trials for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has several unique properties, including its antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising compound for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in laboratory experiments and clinical trials.
合成方法
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can be synthesized using a multi-step reaction process that involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole, followed by cyclization and oxidation reactions. The synthesis of this compound has been reported in several studies, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
科学研究应用
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antioxidant and anti-inflammatory properties, which make it a promising compound for the development of new therapeutic agents.
属性
IUPAC Name |
6-methoxy-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-21-10-4-5-12-9(7-10)8-11(15(20)17-12)14-18-16(22-19-14)13-3-2-6-23-13/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCSVKUBTTZSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)
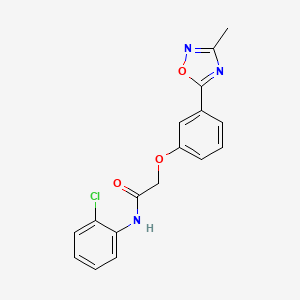

![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
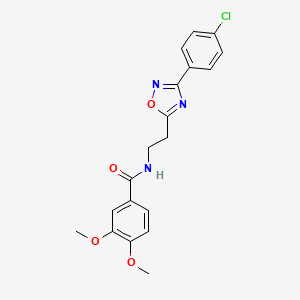
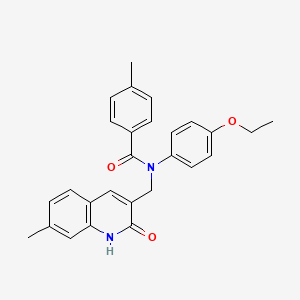
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)

![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)
